molecular formula C20H18N6O2 B7607522 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide

Cat. No.: B7607522
M. Wt: 374.4 g/mol
InChI Key: CUZCMYCJHLZVRU-UHFFFAOYSA-N
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Description

The compound 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is an intricate molecule that belongs to the class of pyridazine derivatives. These compounds often possess notable biological and pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide, the following general steps can be employed:

  • Formation of the pyridazinone core: : The pyridazinone ring is formed by the cyclization of a hydrazine derivative with an appropriate dicarbonyl compound.

  • Substitution reaction: : The phenyl group can be introduced via a nucleophilic substitution reaction.

  • Formation of the triazolo-pyridine moiety: : The triazole ring is constructed through a cyclization reaction involving a suitable pyridine derivative.

  • Final coupling: : The acetamide linkage is formed by coupling the two key intermediates under suitable conditions, such as peptide coupling reagents or amidation reactions.

Industrial Production Methods

For industrial-scale production, optimized reaction conditions, catalysts, and solvents are employed to maximize yield and purity. These processes often involve continuous flow chemistry techniques and scalable reaction setups to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation to form various oxygenated derivatives.

  • Reduction: : Reduction reactions can modify the oxidation state of the central pyridazinone ring or other substituents.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenated compounds, Grignard reagents, alkyl halides.

Major Products Formed

The products of these reactions typically include modified pyridazinone derivatives with altered biological activity or stability.

Scientific Research Applications

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has numerous applications:

  • Chemistry: : As a building block for synthesizing more complex molecules with desirable properties.

  • Biology: : Studied for its interactions with biological macromolecules and its potential effects on cellular processes.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

  • Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. These interactions often result in modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression. Detailed studies involving molecular docking and bioassays are used to elucidate these mechanisms.

Comparison with Similar Compounds

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can be compared with other pyridazine derivatives:

  • 2-(6-oxo-3-methylpyridazin-1(6H)-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide: : Differing by the methyl group, influencing the molecule's steric and electronic properties.

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-([1,2,3]triazolo[4,5-a]pyridin-3-yl)ethyl]acetamide: : Variation in the triazole positioning affects binding affinity and pharmacokinetics.

  • 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[1-(pyridin-3-yl)ethyl]acetamide: : Simplified by the absence of the triazole ring, resulting in different biological activity.

This compound's uniqueness lies in its specific triazolo[4,3-a]pyridin-3-yl and phenylpyridazinone configuration, which confer particular properties and interactions not commonly found in similar compounds.

Properties

IUPAC Name

2-(6-oxo-3-phenylpyridazin-1-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-14(20-23-22-17-9-5-6-12-25(17)20)21-18(27)13-26-19(28)11-10-16(24-26)15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZCMYCJHLZVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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